molecular formula C9H9ClO B075902 m-Tolylacetyl chloride CAS No. 13910-79-7

m-Tolylacetyl chloride

Cat. No. B075902
CAS RN: 13910-79-7
M. Wt: 168.62 g/mol
InChI Key: BGGKEDDFKBVTDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of m-Tolylacetyl chloride involves chemical reactions that enable the formation of this compound through the interaction with chlorinated solvents. In a study by Zhu and Cole (2000), the promotion of chloride-attachment ions in negative ion electrospray ionization mass spectrometry was achieved using chlorinated solvents such as chloroform and carbon tetrachloride, which may be related to the synthesis processes involving this compound derivatives (Zhu & Cole, 2000).

Molecular Structure Analysis

Molecular structure analysis of compounds related to this compound reveals complex coordination and structural features. For example, coordination compounds with high symmetry, involving chloride or acetylacetonate ligands, have been synthesized, demonstrating the versatile coordination environment that can involve m-Tolylacetyl derivatives (Biswas, Tonigold, & Volkmer, 2008).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse and can lead to the formation of various complex materials. For instance, the ditopic molecule 3-(pyridin-4-yl)acetylacetone, which may mimic the behavior of this compound in certain reactions, acts as a ligand towards mercury(II) halides, leading to the formation of different coordination compounds depending on the nature of the anion and ligand-to-cation ratio (Truong, Merkens, & Englert, 2017).

Physical Properties Analysis

The physical properties of this compound derivatives can be inferred from their molecular structure and chemical reactivity. For instance, the stability, crystalline structure, and solubility in various solvents can be affected by the specific functional groups present in the molecule and its interactions with other chemical species.

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity towards different types of reagents, potential for forming coordination complexes, and behavior in chemical reactions, highlight the compound's versatility in organic and inorganic chemistry. For example, the interaction with metal cations in the formation of carbocations from trityl chlorides demonstrates the complex chemical behavior that can be expected from this compound-related compounds (Hojo, Ueda, & Yamasaki, 1999).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • m-Tolylacetyl chloride is used in the preparation of heterocyclic compounds. For instance, 2-chloro-N-p-tolylacetamide, derived from this compound, reacts with different compounds to produce Schiff bases and β-lactam derivatives, which have potential pharmaceutical applications (Shaaban, 2017).
  • Environmental Remediation :

    • Molybdenum disulphide (MoS2) nanosheets, which could potentially be synthesized using this compound, have shown efficacy in the removal of mercury from industrial wastewater, such as from the polyvinyl chloride industry. This application is significant for environmental cleanup (Ai et al., 2016).
  • Electrochemical Processes in Water Treatment :

    • Studies on electrochemical processes for water treatment have explored the role of chloride electrolytes, which may include compounds like this compound. These processes are important for the degradation of pollutants and the overall improvement of water quality (Zhang et al., 2016).
  • Coordination Chemistry and Potential Applications :

    • Research in coordination chemistry involving metal-mediated self-assemblies has potential applications in areas like drug delivery and catalysis. This compound could play a role in the synthesis of these coordination cages (Schmidt et al., 2014).
  • Membrane Technology for Polyphenol Recovery :

    • An integrated membrane system for recovering polyphenols from olive mill wastewater has been developed, showcasing the potential use of this compound in such membrane technologies (Garcia-Castello et al., 2010).
  • Microbial Fuel Cells :

    • This compound may be relevant in the development of microbial fuel cells (MFCs), which generate electricity from substrates and wastes. Research in this area focuses on improving performance through novel materials and optimal conditions (Salar‐García et al., 2016).

Mechanism of Action

The mechanism of action for m-Tolylacetyl chloride is not specified in the search results. As an acyl chloride, it would typically react with nucleophiles, leading to substitution of the chloride group .

Safety and Hazards

M-Tolylacetyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2-(3-methylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGKEDDFKBVTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375273
Record name m-Tolylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13910-79-7
Record name m-Tolylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13910-79-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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